N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide
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Overview
Description
N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide: is a complex organic compound featuring a combination of isoxazole and thiadiazole rings. These heterocyclic structures are known for their significant roles in medicinal chemistry due to their diverse biological activities. The presence of a methoxyphenyl group further enhances its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide typically involves multi-step reactions:
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Formation of the Isoxazole Ring: : The isoxazole ring can be synthesized via a (3+2) cycloaddition reaction between an alkyne and a nitrile oxide. This reaction often employs copper (I) or ruthenium (II) catalysts .
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Introduction of the Methoxyphenyl Group: : The methoxyphenyl group is introduced through electrophilic aromatic substitution reactions, where a methoxy group is added to a phenyl ring.
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Synthesis of the Thiadiazole Ring: : The thiadiazole ring is typically formed by the cyclization of thiosemicarbazide with carboxylic acids or their derivatives under acidic conditions .
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Coupling Reactions: : The final step involves coupling the isoxazole and thiadiazole rings through a carboxamide linkage, which can be achieved using peptide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of phenolic derivatives.
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Reduction: : Reduction reactions can target the nitro groups (if present) or the isoxazole ring, potentially leading to ring opening or hydrogenation products.
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Substitution: : The compound can participate in nucleophilic substitution reactions, especially at the carboxamide group, where nucleophiles can replace the amide nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Phenolic derivatives.
Reduction: Hydrogenated or ring-opened products.
Substitution: Various substituted amides or thiadiazole derivatives.
Scientific Research Applications
N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide: has several applications in scientific research:
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Medicinal Chemistry: : Due to its heterocyclic structure, it is investigated for potential anti-inflammatory, antimicrobial, and anticancer activities .
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Biological Studies: : The compound is used in studies exploring enzyme inhibition, receptor binding, and cellular signaling pathways.
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Material Science: : Its unique structure makes it a candidate for the development of novel materials with specific electronic or photonic properties.
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Agricultural Chemistry: : Potential use as a pesticide or herbicide due to its bioactive properties.
Mechanism of Action
The mechanism of action of N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide involves interaction with various molecular targets:
Enzyme Inhibition: It may inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Binding: The compound can bind to specific receptors on cell surfaces, modulating signaling pathways.
DNA Interaction: It may intercalate into DNA, affecting replication and transcription processes.
Comparison with Similar Compounds
N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide: can be compared with other compounds containing isoxazole or thiadiazole rings:
Isoxazole Derivatives: Compounds like 3,5-dimethylisoxazole are simpler but lack the additional functional groups that enhance biological activity.
Thiadiazole Derivatives: Compounds such as 2-amino-1,3,4-thiadiazole are known for their antimicrobial properties but may not have the same range of activities as the target compound.
The uniqueness of This compound lies in its combined structural features, which confer a broad spectrum of potential biological activities and applications.
Properties
IUPAC Name |
N-[[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methyl]-4-methylthiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O3S/c1-9-14(23-19-17-9)15(20)16-8-11-7-13(22-18-11)10-4-3-5-12(6-10)21-2/h3-7H,8H2,1-2H3,(H,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMOKPLLISCNYMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NCC2=NOC(=C2)C3=CC(=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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